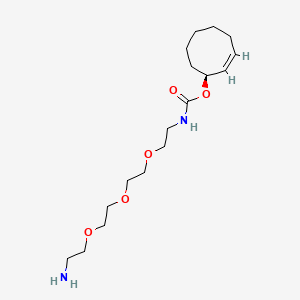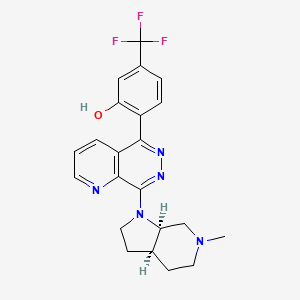
Nlrp3-IN-37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nlrp3-IN-37 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate for conditions such as arthritis, Alzheimer’s disease, and inflammatory bowel disease .
Vorbereitungsmethoden
The synthesis of Nlrp3-IN-37 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Analyse Chemischer Reaktionen
Nlrp3-IN-37 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a tool compound to study the NLRP3 inflammasome and its role in inflammation . In biology, Nlrp3-IN-37 is employed to investigate the molecular mechanisms underlying inflammasome activation and regulation . In medicine, it holds promise as a therapeutic agent for treating inflammatory and autoimmune diseases by inhibiting the NLRP3 inflammasome .
Wirkmechanismus
Nlrp3-IN-37 exerts its effects by specifically binding to the NLRP3 protein, thereby preventing its activation and subsequent assembly of the inflammasome complex . This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines, ultimately reducing inflammation . The molecular targets of this compound include the NLRP3 protein itself and other components of the inflammasome complex, such as apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC) and caspase-1 .
Vergleich Mit ähnlichen Verbindungen
Nlrp3-IN-37 is unique compared to other NLRP3 inhibitors due to its high specificity and potency . Similar compounds include MCC950, CY-09, and OLT1177, which also target the NLRP3 inflammasome but may differ in their chemical structure, mechanism of action, and therapeutic efficacy . For instance, MCC950 is known for its potent inhibition of NLRP3 activation, while CY-09 and OLT1177 have shown promise in preclinical studies for their anti-inflammatory effects . This compound stands out due to its unique chemical structure and potential for therapeutic development .
Eigenschaften
Molekularformel |
C22H22F3N5O |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
2-[8-[(3aS,7aR)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]pyrido[2,3-d]pyridazin-5-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C22H22F3N5O/c1-29-9-6-13-7-10-30(17(13)12-29)21-20-16(3-2-8-26-20)19(27-28-21)15-5-4-14(11-18(15)31)22(23,24)25/h2-5,8,11,13,17,31H,6-7,9-10,12H2,1H3/t13-,17-/m0/s1 |
InChI-Schlüssel |
IUAODPRQQIKPFX-GUYCJALGSA-N |
Isomerische SMILES |
CN1CC[C@H]2CCN([C@H]2C1)C3=NN=C(C4=C3N=CC=C4)C5=C(C=C(C=C5)C(F)(F)F)O |
Kanonische SMILES |
CN1CCC2CCN(C2C1)C3=NN=C(C4=C3N=CC=C4)C5=C(C=C(C=C5)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


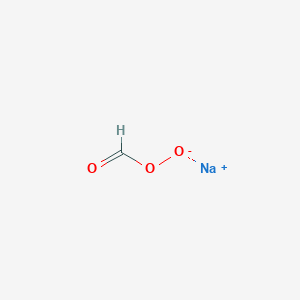

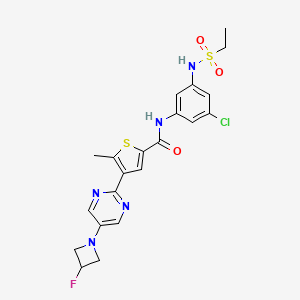
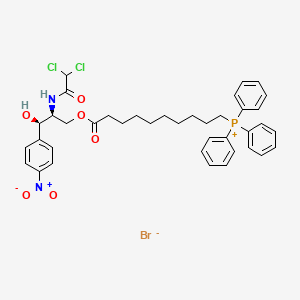
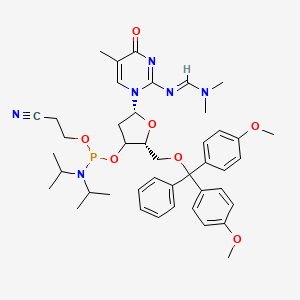


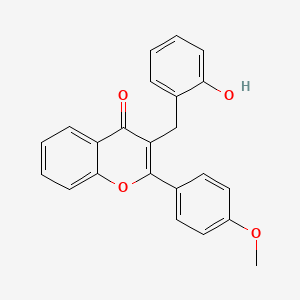
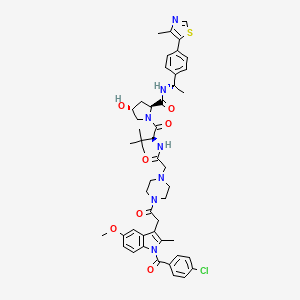

![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
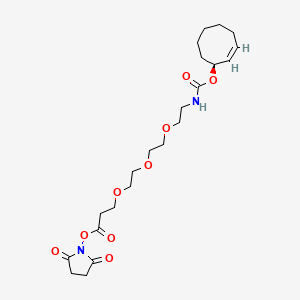
![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
